2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrimidine ring substituted with a benzyloxy group and a boronate ester, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the coupling of a benzyloxy-substituted pyrimidine with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a boronic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Benzyl-substituted pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the development of probes for biological imaging and diagnostics.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and benzyloxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-bromopyrimidine: Similar structure but with a bromine atom instead of the boronate ester.
2-(Benzyloxy)-5-chloropyrimidine: Contains a chlorine atom in place of the boronate ester.
2-(Benzyloxy)-5-iodopyrimidine: Features an iodine atom instead of the boronate ester.
Uniqueness
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of the boronate ester, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science .
Biological Activity
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest due to its potential biological activities. This article reviews the chemical properties of the compound and summarizes its biological activities based on various studies.
The molecular formula of this compound is with a molecular weight of 311.18 g/mol. Its structure includes a pyrimidine ring substituted with a benzyloxy group and a dioxaborolane moiety. The compound is characterized by high gastrointestinal absorption and low toxicity as indicated by its hazard statements .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor in different biochemical pathways. The following sections summarize key findings from recent studies.
Inhibition Studies
- Enzymatic Activity :
- The compound has shown promise as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been tested against PI3Kδ and PI3Kα kinases with varying degrees of inhibition reported. In vitro assays indicated that derivatives similar to this compound exhibited IC50 values ranging from 0.47 µM to higher values depending on structural modifications .
- Selectivity :
Case Studies
Several studies have provided insights into the biological implications of this compound:
-
Study on B Cell Proliferation :
A study evaluating the effects of various derivatives on B cell proliferation revealed that compounds with similar structures exhibited potent inhibitory effects, with IC50 values around 20 nM . This indicates potential therapeutic applications in diseases characterized by abnormal B cell proliferation. -
Metabolic Stability :
Research highlighted the metabolic stability of certain derivatives in murine and human microsomes, suggesting that structural features significantly influence metabolic pathways and bioavailability .
Data Tables
Compound | IC50 (µM) | Selectivity (α/δ) | Metabolic Stability |
---|---|---|---|
This compound | 0.47 | High | Moderate |
Derivative A | 0.30 | 1217 | High |
Derivative B | 0.60 | 332 | Low |
Properties
IUPAC Name |
2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-19-15(20-11-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOMIPVGHEIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675190 | |
Record name | 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-34-4 | |
Record name | 2-(Phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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